Xantine

Xanthines are a class of organic compounds characterized by the presence of two fused purine rings, with varying substituents that may affect their pharmacological properties. The most well-known member of this family is caffeine, widely recognized as a central nervous system stimulant. Other xanthines include theobromine and theophylline, commonly found in cocoa and tea leaves respectively. These compounds are known for their stimulating effects on the body, including increased alertness and improved cognitive function. In addition to their use in beverages, xanthines have diverse applications in pharmaceuticals, where they are employed as bronchodilators, diuretics, and analgesics. Their mechanism of action involves inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which can modulate various physiological processes. Due to their pharmacological potential, xanthines continue to be a focus of research in the development of new therapeutic agents and formulations.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

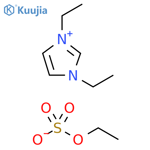

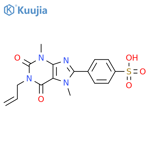

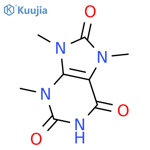

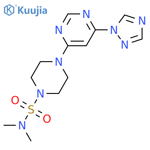

|

1H-Purine-2,6-dione, 3,9-dihydro- | 51953-26-5 | C5H2N4O2 |

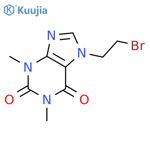

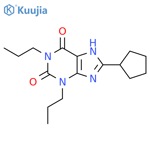

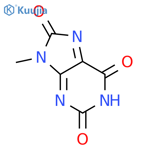

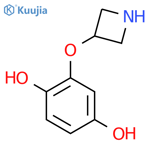

|

7-(2-Bromoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 23146-05-6 | C9H11BrN4O2 |

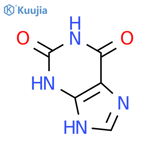

|

7-Methyl Xanthine | 552-62-5 | C6H6N4O2 |

|

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine sodium salt | 149981-25-9 | C16H16N4O5S |

|

DPCPX | 102146-07-6 | C16H24N4O2 |

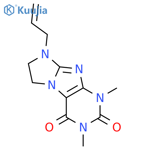

|

1,3-dimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo1,2-gpurine-2,4-dione | 28557-25-7 | C12H15N5O2 |

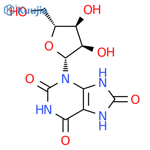

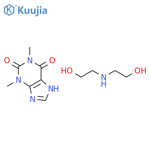

|

Uric acid ribonucleoside | 2124-54-1 | C10H12N4O7 |

|

1H-Purine-2,6,8(3H)-trione,7,9-dihydro-3,7,9-trimethyl- | 55441-72-0 | C8H10N4O3 |

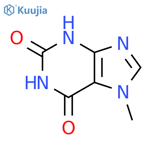

|

9-Methyluric acid | 55441-71-9 | C6H6N4O3 |

|

Deriphyllin | 32156-80-2 | C11H19N5O4 |

Letteratura correlata

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

Fornitori consigliati

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

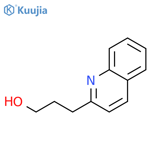

3-(quinolin-2-yl)propan-1-ol Cas No: 945-82-4

3-(quinolin-2-yl)propan-1-ol Cas No: 945-82-4 -